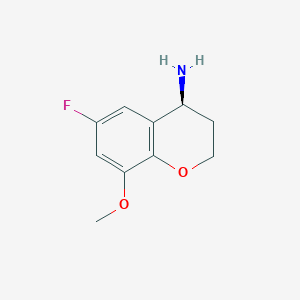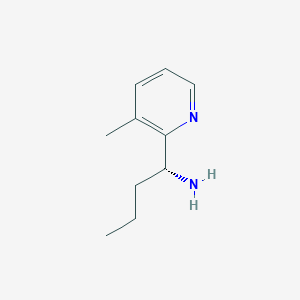![molecular formula C6H2ClN5 B15238038 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile](/img/structure/B15238038.png)
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile is a heterocyclic compound characterized by a fused pyrrole and triazine ring system with a chlorine atom at the 4-position and a cyano group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxypyrrolo[2,3-D][1,2,3]triazine, which is then chlorinated to introduce the chlorine atom at the 4-position. The cyano group is introduced through a subsequent reaction with a suitable nitrile source .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties .
Applications De Recherche Scientifique
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy and treatments for inflammatory diseases.
Biology: The compound is used in the study of cellular signaling pathways and enzyme inhibition.
Materials Science: Its unique electronic properties make it suitable for use in organic electronics and as a ligand in catalysis.
Mécanisme D'action
The mechanism of action of 4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Similar in structure but lacks the cyano group at the 5-position.
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with a similar fused ring system but different substituents.
Thiazolo[4,5-D]pyrimidine: Contains a thiazole ring fused to a pyrimidine ring, offering different chemical properties.
Uniqueness
4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine-5-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group, which confer distinct reactivity and potential for diverse applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C6H2ClN5 |
|---|---|
Poids moléculaire |
179.57 g/mol |
Nom IUPAC |
4-chloro-7H-pyrrolo[2,3-d]triazine-5-carbonitrile |
InChI |
InChI=1S/C6H2ClN5/c7-5-4-3(1-8)2-9-6(4)11-12-10-5/h2H,(H,9,10,11) |
Clé InChI |
PDKOIBLESXQRKU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(N1)N=NN=C2Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15237973.png)
![3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B15237980.png)

![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino4-fluorobenzoate](/img/structure/B15237983.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B15237999.png)


![1-Amino-1-[3-(trifluoromethoxy)phenyl]acetone](/img/structure/B15238043.png)



